molecular formula C17H12O B181615 1-Benzoylnaphthalene CAS No. 642-29-5

1-Benzoylnaphthalene

Cat. No.: B181615
CAS No.: 642-29-5
M. Wt: 232.28 g/mol
InChI Key: CXAYOCVHDCXPAI-UHFFFAOYSA-N
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Description

1-Benzoylnaphthalene, also known as 1-naphthyl phenyl ketone, is an organic compound with the molecular formula C₁₇H₁₂O. It is a derivative of naphthalene, where a benzoyl group is attached to the first carbon of the naphthalene ring. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylnaphthalene can be synthesized through the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs in a solvent like dichloromethane (CH₂Cl₂) at room temperature. The general reaction is as follows: [ \text{C}{10}\text{H}{8} + \text{C}{6}\text{H}{5}\text{COCl} \xrightarrow{\text{AlCl}3} \text{C}{17}\text{H}_{12}\text{O} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoic acid derivatives.

    Reduction: Reduction of the carbonyl group can yield 1-naphthyl phenyl methanol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) for halogenation and nitration, respectively.

Major Products:

    Oxidation: Naphthoic acid derivatives.

    Reduction: 1-naphthyl phenyl methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-Benzoylnaphthalene is utilized in various scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.

    Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 1-Benzoylnaphthalene involves its interaction with molecular targets through its aromatic and carbonyl functional groups. In electrophilic aromatic substitution reactions, the benzoyl group directs incoming electrophiles to specific positions on the naphthalene ring. The carbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

    2-Benzoylnaphthalene: Similar structure but with the benzoyl group attached to the second carbon of the naphthalene ring.

    1-Acetyl naphthalene: Contains an acetyl group instead of a benzoyl group.

    1-Naphthyl phenyl ether: Contains an ether linkage instead of a ketone.

Uniqueness: 1-Benzoylnaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the benzoyl group on the naphthalene ring affects the compound’s electronic properties and the types of reactions it can undergo.

Properties

IUPAC Name

naphthalen-1-yl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAYOCVHDCXPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80214401
Record name Naphthyl phenyl ketone
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Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

642-29-5
Record name 1-Benzoylnaphthalene
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Record name Naphthyl phenyl ketone
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Record name Naphthyl phenyl ketone
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Record name Benzoylnaphthalene
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Record name NAPHTHYL PHENYL KETONE
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Synthesis routes and methods I

Procedure details

To 10.3 g (65 mMol) of bromobenzene in 50 mL of diethyl ether, magnesium turnings were added. The reaction was initiated by adding a few crystals of iodine to about 5 mL of the bromobenzene solution, and warming gently. The remainder of the bromobenzene was then added at such a rate as to maintain a mild reflux. When the reaction had abated, 1-naphthonitrile was added slowly in 50 mL of diethyl ether. The mixture was allowed to stir at room temperature overnight. Water was added, and the mixture acidified to pH 1 with concentrated hydrochloric acid. Methylene chloride was added and the mixture was heated under reflux overnight. The layers were separated, and the organic layer was washed with brine and dried over magnesium sulfate. The subtitled product was crystallized from methylene chloride/hexane, then further purified by medium pressure column chromatography on silica gel, eluting with ethyl acetate:hexane/5:95. The desired product was obtained as a white crystalline solid (4.38 g; 29% yield).
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29%

Synthesis routes and methods II

Procedure details

It has been known to produce benzanthrone by the following processes. (1) Anthraquinone is dissolved into sulfuric acid and a mixture of metallic powder and glycerin is added to the solution to reduce anthraquinone and simultaneously, the reaction product is further reacted with the compound resulted by dehydration of glycerin in an addition-reaction (B10S 987 and F1AT 1313). (2) Benzanthrone is produced by reacting an anthrahydroquinone ester such as acetate and sulfate which is obtained by reducing and esterifying anthraquinone, with acrolein in the presence of a dehydration catalyst such as sulfuric acid and piperidine in a solvent of acetic acid. (DRP 720,467). (3) Benzanthrone is produced by condensing α-benzoylnaphthalene at higher than 150° C. in the presence of aluminum chloride catalyst or at 120° C. in the presence of iron chloride catalyst. (DRP 239,761).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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